Novel inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis; High Quality Biochemicals for Research Uses
Filastatin
CAS No.: 431996-53-1
Cat. No.: VC0006343
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 431996-53-1 |
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Molecular Formula | C18H18ClN3O3 |
Molecular Weight | 359.8 g/mol |
IUPAC Name | (3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3 |
Standard InChI Key | PNECWWUOUHGWQG-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Chemical Profile and Discovery of Filastatin
Chemical Identification
Filastatin, chemically designated as (3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone, has the empirical formula C₁₈H₁₈ClN₃O₃ and a molecular weight of 365.81 g/mol . Structurally, it features a piperazine core linked to a chlorinated aryl group and a nitro-substituted phenyl ring (Fig. 1) . The compound is synthesized as a yellow powder with ≥98% purity by HPLC and exhibits cell permeability, making it suitable for in vitro and in vivo studies .
Discovery and Development
Filastatin was discovered through a high-throughput screen of 30,000 small molecules for inhibitors of C. albicans adhesion to polystyrene . Lead optimization revealed that subtle structural modifications—such as substituting a chlorine atom for a methyl group—significantly influenced its biological activity . For instance, Filastatin’s chlorine substitution at the 3-position of the aryl ring enhanced its ability to inhibit fungal binding to human epithelial cells compared to analog compound 27 . This structure-activity relationship (SAR) underscores the importance of halogen interactions in target engagement.
Mechanism of Action
Disruption of Adhesion and Biofilm Formation
Filastatin reduces the adhesion force of C. albicans to abiotic surfaces by 93%, as measured by atomic force microscopy (AFM) . Treatment with 50 µM Filastatin for 30 minutes decreases attachment force from 0.23 nN (control) to 0.017 nN, comparable to non-adherent edt1−/− mutants . Time-course experiments demonstrate concentration- and time-dependent effects, with significant adhesion inhibition observed within 15 minutes and >94% reduction after 4 hours . These properties make Filastatin effective in preventing biofilm formation on silicone elastomers and other medical devices .
Preclinical Efficacy and Applications
In Vivo Models of Infection
In a nematode (Caenorhabditis elegans) infection model, Filastatin prolonged survival by 40% compared to untreated controls . Murine studies further revealed its ability to alter fungal morphology in mucosal infections, reducing hyphal penetration into epithelial layers . These findings highlight its potential for topical or systemic use in disseminated candidiasis.
Medical Device Coatings
Filastatin’s physicochemical stability enables its application as a pre-therapeutic coating on biomaterials. Coated surfaces exhibit sustained antifungal activity, reducing C. albicans colonization by >90% under flow conditions . Table 1 summarizes key efficacy data from preclinical studies.
Table 1: Efficacy of Filastatin in Preclinical Models
Model | Concentration | Outcome | Reference |
---|---|---|---|
C. elegans infection | 50 µM | 40% survival increase | |
Murine mucosal infection | 10 mg/kg | Hyphal suppression in tissue | |
Silicone elastomer biofilm | 50 µM | 94% biofilm reduction |
Challenges and Future Directions
Resistance Mechanisms
No resistance mutations have been reported to date, but prolonged exposure could select for efflux pump upregulation or target modifications. Ongoing studies aim to identify Filastatin’s molecular targets to anticipate resistance pathways.
Clinical Translation
Future research should prioritize:
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Drug Delivery Systems: Nanoparticle encapsulation to enhance stability and tissue penetration.
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Phase I Trials: Assessing safety and PK in healthy volunteers.
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Broad-Spectrum Activity: Testing efficacy against non-albicans Candida species and molds.
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